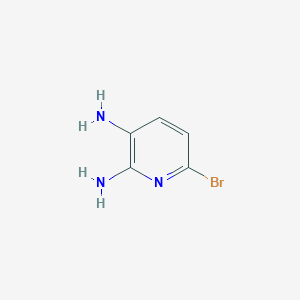

6-Bromopyridine-2,3-diamine

Overview

Description

6-Bromopyridine-2,3-diamine is a useful research compound. Its molecular formula is C5H6BrN3 and its molecular weight is 188.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Chemistry and Luminescent Complexes 6-Bromopyridine-2-carbaldehyde, a closely related compound to 6-Bromopyridine-2,3-diamine, is utilized as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes. This application is significant in understanding the physicochemical behavior of the compound, bridging its isolated molecular properties to those of the neat crystalline compound (Brito et al., 2023).

Schiff Base Formation The compound 5-Bromo-N 3-[(E)-(6-bromopyridin-2-yl)methylidene]pyridine-3,4-diamine, derived from this compound, demonstrates the potential of such bromopyridines in Schiff base formation. This application is relevant in structural chemistry due to the stable configurations and hydrogen bonding characteristics of these bases (Cai, 2011).

Synthesis of Functionalized Pyridines Bromine–magnesium exchange methods applied to bromopyridines, including those similar to this compound, have been developed for synthesizing various functionalized pyridines. This methodology plays a crucial role in the synthesis of complex organic compounds like 4-azaxanthone (Trécourt et al., 2000).

Selective C–N Bond Forming Reactions The use of bromopyridines in selective copper-catalyzed C–N bond-forming reactions has been explored. This process is advantageous for synthesizing 6-substituted 2-bromopyridine compounds, demonstrating the versatility of bromopyridines in organic synthesis (Wang et al., 2014).

Large-Scale Synthesis Developing safer and more efficient synthetic routes for compounds like 2,6-diamino-4-bromopyridine, closely related to this compound, highlights the importance of these compounds in industrial-scale chemical processes (Nettekoven & Jenny, 2003).

Electrocatalytic Carboxylation Electrocatalytic carboxylation of related compounds like 2-amino-5-bromopyridine with CO2 in ionic liquids is a pioneering area of research, showcasing the potential of bromopyridines in green chemistry applications (Feng et al., 2010).

Halogen Atom Reactivity Studies Investigations into the reactivity of bromine atoms in brominated pyridines, including derivatives of this compound, are essential for understanding chemical reactions and synthesis processes in organic chemistry (Hertog & Jouwersma, 2010).

Halogen/Halogen Displacement in Pyridines The study of silyl-mediated halogen/halogen displacement in pyridines, including bromopyridines, contributes to the field of synthetic organic chemistry by providing new methods for functional group transformations (Schlosser & Cottet, 2002).

Safety and Hazards

The safety data sheet for 6-Bromopyridine-2,3-diamine suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

It’s known that bromopyridines are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Mode of Action

Bromopyridines, in general, are known to participate in various chemical reactions, including coupling reactions and substitutions .

Biochemical Pathways

It’s worth noting that bromopyridines can be involved in the synthesis of various bioactive compounds, potentially affecting multiple biochemical pathways .

Result of Action

As an intermediate in chemical synthesis, its effects would largely depend on the final compound it’s used to produce .

Action Environment

The action, efficacy, and stability of 6-Bromopyridine-2,3-diamine can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability . Furthermore, safety precautions indicate that dust formation and inhalation of mist, gas, or vapors should be avoided .

Properties

IUPAC Name |

6-bromopyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-4-2-1-3(7)5(8)9-4/h1-2H,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXOPWFJTFAZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625353 | |

| Record name | 6-Bromopyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129012-04-0 | |

| Record name | 6-Bromopyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

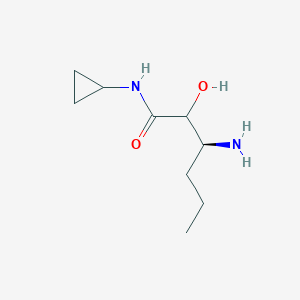

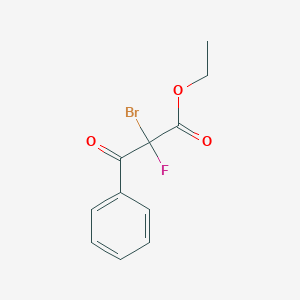

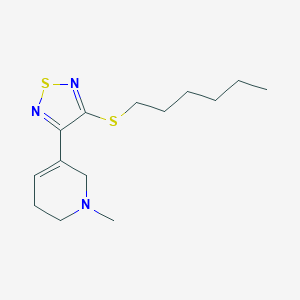

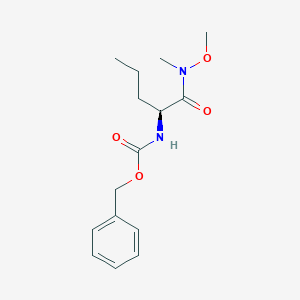

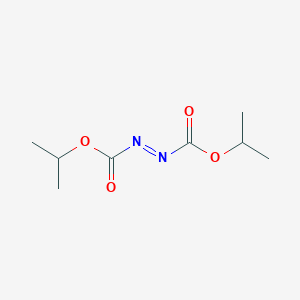

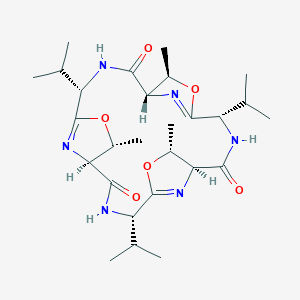

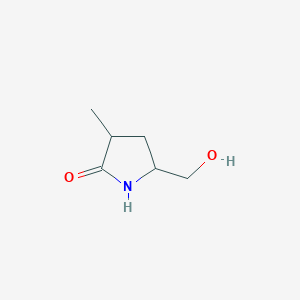

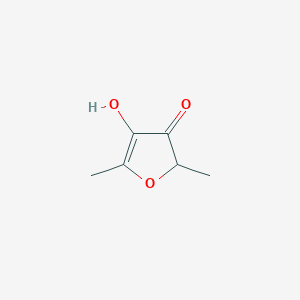

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)

![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)

![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B144011.png)